molecular formula C9H17NO B162594 1,1,3,3-Tetramethylbutyl isocyanate CAS No. 1611-57-0

1,1,3,3-Tetramethylbutyl isocyanate

Cat. No. B162594
CAS RN: 1611-57-0
M. Wt: 155.24 g/mol
InChI Key: XOHBENIMDRFUIH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylbutyl isocyanate (TMI) is an organic compound with the molecular formula C9H20N2O. It is a colorless, volatile liquid with a strong pungent odor. TMI is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. It is used as a building block in the synthesis of polyurethane and other polymers, as well as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. TMI is also used as a reagent in organic chemistry, and as a catalyst in the synthesis of polyurethane foams.

Scientific Research Applications

1. Cross-linking Agent in Polymer Production

1,1,3,3-Tetramethylbutyl isocyanate serves as a cross-linking agent in the production of polymers. Its reactive nature allows for the creation of thermally stable networks with low glass transition temperatures when used in conjunction with hydroxyl-terminated pre-polymers. This is evidenced by the successful cross-linking of polybutadiene and acrylic ester to produce energetic compositions using cyclotrimethylenetrinitramine (RDX) and pentaerythritoltetranitrate (PETN) as fillers. Specifically, the cross-linked polymers demonstrated compatibility with PETN, highlighting the suitability of this compound as a replacement for toxic isocyanates in certain polymerization processes (Dossi et al., 2018).

2. Radical Initiation in Polymerization

1,1,3,3-Tetramethylbutyl isocyanate plays a crucial role in the radical initiation mechanisms during the polymerization of substances like methyl methacrylate (MMA) and styrene. The compound's involvement in generating tert-octyloxyl radicals, which subsequently undergo various reactions including β-scission to form neopentyl radicals and a 1,5-H shift to form specific radicals, is a testament to its importance in controlling the polymerization process and determining the final properties of the polymers (Nakamura et al., 1997).

3. Synthesis of Novel Polymers and Oligomers

The compound is instrumental in the synthesis of novel polymers and oligomers. For instance, its addition to CN double bonds of imines results in the formation of unique triazinedione heterocycle structures. This chemical behavior opens up possibilities for the creation of a new class of step-growth oligomers composed of multi-functional isocyanates and imine bases, expanding the scope and utility of materials available for various industrial applications (Polenz et al., 2014).

4. Facilitation of Superhydrophobic Material Fabrication

1,1,3,3-Tetramethylbutyl isocyanate contributes to the fabrication of superhydrophobic and mechanically strong multifunctional silica-based aerogels at benign temperatures. The compound aids in the in-situ amine-modification and hydrophobization of native silica aerogels, which are crucial steps in the creation of lightweight, mechanically robust, and porous silica-based composite materials. This showcases the compound's potential in enhancing material properties and expanding the possibilities for material engineering (Li et al., 2017).

properties

IUPAC Name

2-isocyanato-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBENIMDRFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328187
Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethylbutyl isocyanate

CAS RN

1611-57-0
Record name 1611-57-0
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Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetramethylbutyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Stowell, CM Lau - The Journal of Organic Chemistry, 1986 - ACS Publications
The synthesis and selected reactions of 2, 4-di-tert-butyl-and 2, 4-bis (l, 1, 3, 3-tetramethylbutyl)-2H-l, 5, 2, 4-dioxadiazine-3, 6 (4H)-dione are described. Phosgenation of jV-iert-…
Number of citations: 9 pubs.acs.org
HJ Knölker, T Braxmeier… - … International Edition in …, 1995 - Wiley Online Library
Not the amine‐N‐Boc derivatives, but the isocyanates form in the reaction of alkyl‐ or arylamines with di‐tert‐butyl dicarbonate ((Boc) 2 O) in the presence of a catalytic amount of 4‐…
Number of citations: 196 onlinelibrary.wiley.com
AM Kutney - 2010 - rave.ohiolink.edu
The discovery and use of transition metal-catalyzed reactions for the construction of CH, CC, and C-hetero-atom bonds for synthesis are important areas of current research in organic …
Number of citations: 2 rave.ohiolink.edu

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